3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid
Overview
Description
3-Oxohexahydro-1H-pyrrolizine-7a-carboxylic acid is a chemical compound with the molecular formula C8H11NO3 and a molar mass of 169.07 g/mol. It is also known by its IUPAC name, 5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylic acid. This compound is part of the pyrrolizine family, which consists of nitrogen-containing heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amino acids or their derivatives in the presence of a dehydrating agent. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the pyrrolizine ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-Oxohexahydro-1H-pyrrolizine-7a-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-Oxohexahydro-1H-pyrrolizine-7a-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a precursor or intermediate in the biosynthesis of natural products.
Industry: The compound can be utilized in the production of various chemical products, including agrochemicals and materials science.
Mechanism of Action
3-Oxohexahydro-1H-pyrrolizine-7a-carboxylic acid is similar to other pyrrolizine derivatives, such as pyrrolizidine alkaloids and related compounds. These compounds share the characteristic pyrrolizine ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
Pyrrolizidine alkaloids
Other tetrahydro-1H-pyrrolizine derivatives
Related carboxylic acids
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Properties
IUPAC Name |
5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-6-2-4-8(7(11)12)3-1-5-9(6)8/h1-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTGIQCESNEYRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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